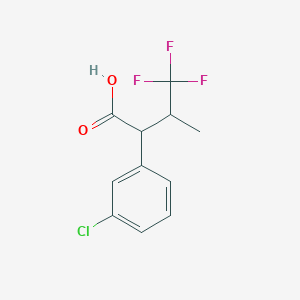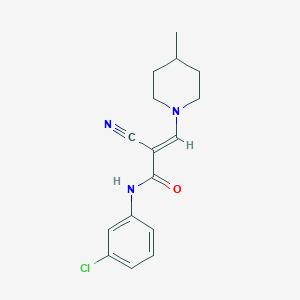
2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid, also known as TCPTB, is a synthetic compound that belongs to the family of perfluorinated carboxylic acids. TCPTB has been widely used in scientific research as a tool to study the biochemical and physiological effects of perfluorinated compounds.
作用机制
The mechanism of action of 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid is not fully understood. However, it is believed that this compound acts as an agonist of peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a transcription factor that plays a key role in the regulation of lipid metabolism and inflammation. Activation of PPARα by this compound leads to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in lipid metabolism, such as fatty acid oxidation and triglyceride synthesis. This compound has also been shown to decrease the expression of genes involved in inflammation, such as cytokines and chemokines. In addition, this compound has been shown to reduce liver fat accumulation and improve insulin sensitivity in animal models.
实验室实验的优点和局限性
One of the advantages of using 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid in lab experiments is that it is a well-characterized compound with a known mechanism of action. This allows researchers to study the effects of this compound on specific pathways and to compare the effects of this compound with other perfluorinated compounds. However, one of the limitations of using this compound is that it is a synthetic compound and may not fully represent the effects of naturally occurring perfluorinated compounds.
未来方向
There are several future directions for research on 2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid. One area of research is to study the long-term effects of this compound exposure on animal and human health. Another area of research is to study the effects of this compound on different tissues and organs, such as the brain and the reproductive system. Finally, there is a need for further research on the metabolism and elimination of this compound and other perfluorinated compounds in animals and humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research as a tool to study the biochemical and physiological effects of perfluorinated compounds. This compound has a known mechanism of action and has been shown to have a number of biochemical and physiological effects. While there are limitations to using this compound in lab experiments, it remains a valuable tool for studying the effects of perfluorinated compounds. Further research is needed to fully understand the effects of this compound on animal and human health, as well as its metabolism and elimination.
合成方法
2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid is synthesized by the reaction of 3-chlorobenzotrifluoride with 3-methyl-2-butanol in the presence of a catalyst. The reaction is carried out under reflux conditions in an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure this compound.
科学研究应用
2-(3-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid has been widely used in scientific research as a tool to study the biochemical and physiological effects of perfluorinated compounds. It has been used as a reference compound in the analysis of perfluorinated compounds in environmental samples. This compound has also been used to study the metabolism and elimination of perfluorinated compounds in animals and humans.
属性
IUPAC Name |
2-(3-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O2/c1-6(11(13,14)15)9(10(16)17)7-3-2-4-8(12)5-7/h2-6,9H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXPUITZHHYUAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B2392934.png)
![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2392935.png)


![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B2392939.png)

![1-(4-Methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2392942.png)
![[(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2392943.png)
![N-(2-methoxyethyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2392946.png)
![2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2392949.png)
![N-(4-bromophenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2392950.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2392955.png)
